1-(3-Methoxyphenyl)prop-2-en-1-ol
Overview
Description
1-(3-Methoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H12O2 It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a propen-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylpropen-1-ol derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase B (MAO-B), which plays a role in neuroinflammation and neurodegeneration . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)prop-2-en-1-ol
- 1-(4-Methoxyphenyl)prop-2-en-1-ol
- 3-(3-Methoxyphenyl)prop-2-yn-1-ol
Comparison: 1-(3-Methoxyphenyl)prop-2-en-1-ol is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, such as 1-(2-Methoxyphenyl)prop-2-en-1-ol and 1-(4-Methoxyphenyl)prop-2-en-1-ol, the 3-methoxy derivative exhibits distinct properties in terms of its interaction with enzymes and its potential therapeutic effects .
Properties
IUPAC Name |
1-(3-methoxyphenyl)prop-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7,10-11H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDESMAFLUNEGPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297566 | |
Record name | α-Ethenyl-3-methoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58824-50-3 | |
Record name | α-Ethenyl-3-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58824-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Ethenyl-3-methoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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